molecular formula C11H13ClN2 B6176450 methyl[(quinolin-8-yl)methyl]amine hydrochloride CAS No. 2551115-69-4

methyl[(quinolin-8-yl)methyl]amine hydrochloride

Cat. No.: B6176450
CAS No.: 2551115-69-4
M. Wt: 208.7
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl[(quinolin-8-yl)methyl]amine hydrochloride is a chemical compound that features a quinoline moiety, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl[(quinolin-8-yl)methyl]amine hydrochloride typically involves the alkylation of quinoline derivatives. One common method includes the reaction of 8-quinolinylmethanol with methylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane, under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl[(quinolin-8-yl)methyl]amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

Methyl[(quinolin-8-yl)methyl]amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl[(quinolin-8-yl)methyl]amine hydrochloride involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl[(quinolin-8-yl)methyl]amine hydrochloride is unique due to its specific structure, which combines the quinoline moiety with a methylamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

2551115-69-4

Molecular Formula

C11H13ClN2

Molecular Weight

208.7

Purity

95

Origin of Product

United States

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